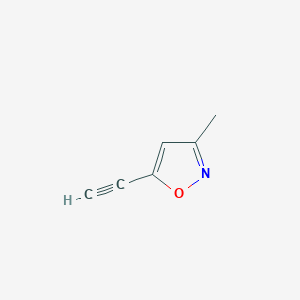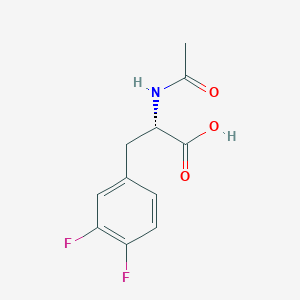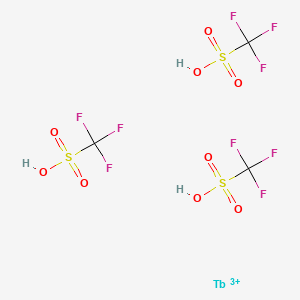
terbium(3+);trifluoromethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terbium(3+);trifluoromethanesulfonic acid, also known as terbium(III) trifluoromethanesulfonate, is a chemical compound with the formula (CF3SO3)3Tb. This compound consists of terbium ions (Tb3+) and trifluoromethanesulfonate ions (CF3SO3^-). It is a colorless solid that is soluble in water and organic solvents. Terbium(III) trifluoromethanesulfonate is known for its high thermal and oxidation stability, making it a valuable compound in various applications .
Métodos De Preparación
Terbium(III) trifluoromethanesulfonate is typically prepared by reacting terbium metal with trifluoromethanesulfonic acid (CF3SO3H). The reaction is carried out under controlled conditions to ensure the complete conversion of terbium metal to the trifluoromethanesulfonate salt. The general reaction can be represented as follows:
[ \text{Tb} + 3 \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Tb(CF}_3\text{SO}_3\text{)}_3 + 3 \text{H}_2 ]
In industrial settings, the production of terbium(III) trifluoromethanesulfonate involves similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity .
Análisis De Reacciones Químicas
Terbium(III) trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation and Reduction: Terbium(III) trifluoromethanesulfonate can participate in redox reactions, where terbium ions can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The trifluoromethanesulfonate ions can be substituted by other ligands in coordination chemistry, leading to the formation of new terbium complexes.
Catalytic Reactions: Terbium(III) trifluoromethanesulfonate is used as a catalyst in organic synthesis, promoting various reactions such as electrophilic aromatic nitration and acylation.
Common reagents used in these reactions include trifluoromethanesulfonic acid, nitric acid, and various organic substrates. The major products formed depend on the specific reaction and conditions employed .
Aplicaciones Científicas De Investigación
Terbium(III) trifluoromethanesulfonate has a wide range of scientific research applications, including:
Biology: Terbium compounds are used in bioimaging and as luminescent probes due to their unique optical properties.
Medicine: Research is ongoing into the potential use of terbium compounds in medical diagnostics and therapeutics.
Mecanismo De Acción
The mechanism of action of terbium(III) trifluoromethanesulfonate in catalytic reactions involves the activation of substrates through coordination with terbium ions. The trifluoromethanesulfonate ions enhance the electrophilicity of the terbium center, facilitating various organic transformations. In bioimaging applications, terbium ions emit luminescence upon excitation, allowing for the visualization of biological structures .
Comparación Con Compuestos Similares
Terbium(III) trifluoromethanesulfonate can be compared with other similar compounds such as:
- Ytterbium(III) trifluoromethanesulfonate
- Erbium(III) trifluoromethanesulfonate
- Dysprosium(III) trifluoromethanesulfonate
- Gadolinium(III) trifluoromethanesulfonate
These compounds share similar chemical properties and applications but differ in their specific reactivity and optical properties. Terbium(III) trifluoromethanesulfonate is unique due to its high thermal stability and strong acidity, making it particularly effective in certain catalytic processes .
Propiedades
Fórmula molecular |
C3H3F9O9S3Tb+3 |
|---|---|
Peso molecular |
609.2 g/mol |
Nombre IUPAC |
terbium(3+);trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Tb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3 |
Clave InChI |
JLYAVYSVLLIWEK-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Tb+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


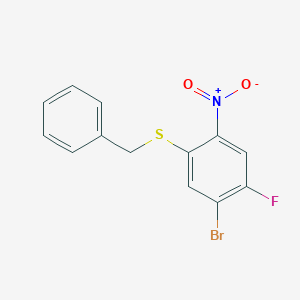
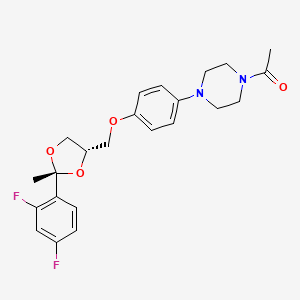
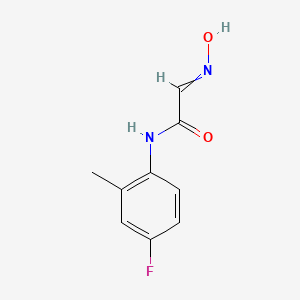
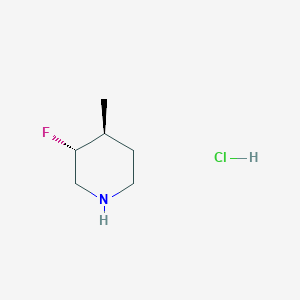
![(1R,2S,3S,5R)-2-Bromo-3-hydroxybicyclo[3.2.0]heptan-6-one](/img/structure/B15061314.png)
![3-(4-fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B15061321.png)
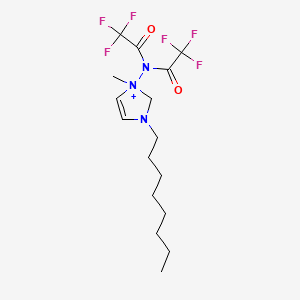
![(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B15061342.png)
![3-[3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]phenyl]prop-2-enoic acid](/img/structure/B15061348.png)
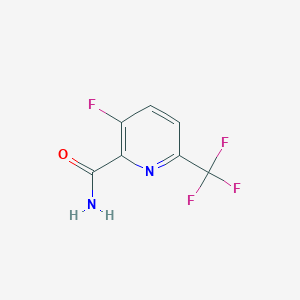
![4-[[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid](/img/structure/B15061361.png)

